molecular formula C12H12N4O2 B2473903 N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1421493-13-1

N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2473903
CAS No.: 1421493-13-1
M. Wt: 244.254
InChI Key: HKEVUKQYJJCRMQ-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a heterocyclic compound featuring a pyrazolo-oxazine core fused with a pyridine ring via a carboxamide linkage.

Properties

IUPAC Name

N-pyridin-2-yl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c17-12(14-10-4-1-2-5-13-10)9-8-11-16(15-9)6-3-7-18-11/h1-2,4-5,8H,3,6-7H2,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEVUKQYJJCRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NC3=CC=CC=N3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form an intermediate, which then undergoes cyclization in the presence of a catalyst such as aluminum oxide (Al2O3) or cesium carbonate (Cs2CO3) in alcoholic media . The reaction is usually carried out at room temperature to ensure high yield and selectivity.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by employing continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Activity Data

Compound Name Target IC50/Ki (nM) Key Structural Differences vs. Target Compound Source
N-(3-chloro-4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Not reported Not reported Chloro-fluoro-phenyl vs. pyridin-2-yl substitution
3-(4-Cyano-5-fluoro-2-methylphenyl)-N-cyclopropyl-6-fluoro-...carboxamide PDE4C 108.0 (IC50) Fluorinated phenyl + cyclopropyl vs. pyridin-2-yl
3-(4-Chloro-2-methylphenyl)-N-cyclopropyl-6-fluoro-...carboxamide PDE4C 160.0 (IC50) Chloro-methylphenyl + cyclopropyl vs. pyridin-2-yl
GDC-2394 (sulfonamide derivative) NLRP3 Sub-nM Sulfonamide replaces carboxamide; indacene core

Key Observations:

Pyridin-2-yl vs. Halogenated Aryl Groups :

  • The pyridin-2-yl group introduces a nitrogen atom capable of hydrogen bonding, which may enhance interactions with polar residues in enzyme binding pockets compared to halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in ). However, halogenated derivatives like those in exhibit measurable PDE4C inhibition (IC50 = 108–160 nM), suggesting that electron-withdrawing substituents optimize PDE4C binding.

Carboxamide vs. Sulfonamide Linkers: GDC-2394, a sulfonamide-containing analog (), demonstrates sub-nanomolar NLRP3 inhibition, highlighting that replacing the carboxamide with a sulfonamide can shift target specificity. The sulfonamide’s stronger electron-withdrawing nature and altered geometry may enhance NLRP3 affinity.

Impact of Fluorination: Fluorination at the oxazine ring (e.g., 6-fluoro in derivatives) improves metabolic stability and membrane permeability, a feature absent in the non-fluorinated target compound.

Biological Activity

N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrazolo[5,1-b][1,3]oxazine core fused with a pyridine ring, making it a versatile scaffold for the development of bioactive agents.

Structural Characteristics

The molecular formula of this compound is C16H19N5O2C_{16}H_{19}N_{5}O_{2} with a molecular weight of 313.35 g/mol. The compound's structure includes nitrogen and oxygen atoms within its heterocyclic framework, which is crucial for its biological activity.

Biological Activity Overview

Research on the biological activity of this compound is still emerging. However, related compounds within the oxazine class have demonstrated a range of pharmacological effects. Notably, oxazines have been reported to exhibit:

  • Antimicrobial Activity : Effective against various strains of bacteria and fungi.
  • Anticancer Properties : Potential to inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Reduction of inflammation markers in various models.
  • Neuroprotective Effects : Involvement in mechanisms that protect neuronal cells from damage.

Case Studies and Research Findings

Several studies have explored the biological activities of related pyrazolo derivatives:

  • Antimicrobial Studies :
    • A derivative demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds showed excellent efficacy against Escherichia coli and Staphylococcus aureus .
  • Anticancer Activity :
    • Research indicated that certain pyrazolo compounds could induce apoptosis in cancer cell lines through the activation of caspases .
  • Neuroprotective Effects :
    • Studies have shown that some oxazine derivatives can increase levels of heat shock proteins (Hsp70), which are critical for cellular protection under stress conditions .

Summary Table of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation markers
NeuroprotectiveIncreases protective heat shock proteins

Q & A

Basic Research Questions

Q. How can researchers design a robust synthetic route for N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide?

  • Methodology : Multi-step organic synthesis is typically required, involving:

  • Coupling reactions : Amide bond formation between the pyrazolo-oxazine core and pyridin-2-amine derivatives.
  • Heterocyclic ring construction : Cyclization steps under controlled temperatures (e.g., 60–100°C) and solvent systems (e.g., DMF or THF) to form the pyrazolo[5,1-b][1,3]oxazine scaffold .
  • Purification : Use of column chromatography or recrystallization to isolate intermediates and final products.
    • Critical parameters : Solvent polarity, reaction time, and catalyst selection (e.g., EDCI/HOBt for amide coupling) significantly impact yield and purity .

Q. What analytical techniques are essential for structural characterization of this compound?

  • Key techniques :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm regiochemistry and substituent positions (e.g., distinguishing pyridine vs. pyrazolo-oxazine protons) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography : For absolute stereochemical determination if chiral centers are present .
    • Data interpretation : Compare experimental spectra with computational simulations (e.g., DFT) to resolve ambiguities in complex heterocyclic systems .

Q. How can researchers identify the pharmacophore responsible for biological activity in this scaffold?

  • Approach :

  • SAR studies : Synthesize analogs with modifications to the pyridine, pyrazolo-oxazine, or carboxamide groups.
  • Lipophilic ligand efficiency (LLE) : Optimize balance between potency (e.g., IC50_{50}) and logP to improve drug-like properties .
  • Functional group mapping : Use competitive binding assays (e.g., SPR or ITC) to identify critical hydrogen-bonding or hydrophobic interactions with targets like NLRP3 .

Advanced Research Questions

Q. What strategies mitigate solubility-limited toxicity observed in preclinical studies of related pyrazolo-oxazine derivatives?

  • Solutions :

  • Introducing ionizable groups : Add basic amines (e.g., methylamino substituents) to enhance aqueous solubility while maintaining target affinity .
  • Prodrug design : Mask polar groups (e.g., sulfonamides) with ester or carbonate promoiety for improved bioavailability .
  • Formulation optimization : Use nanoemulsions or cyclodextrin complexes to prevent renal precipitation observed in cynomolgus monkey models .

Q. How do structural modifications (e.g., heterocyclic substitutions) impact metabolic stability and efficacy in vivo?

  • Case study :

  • Pyridine-for-phenyl substitution : Reduces lipophilicity (clogP) by ~0.5 units, improving solubility at low pH (e.g., gastric conditions) without compromising metabolic stability in liver microsomes .
  • Impact on efficacy : Bipyridine analogs showed 3–4-fold higher oral bioavailability in murine TB models compared to parent compounds, correlating with improved pharmacokinetic profiles .

Q. What experimental models are suitable for evaluating NLRP3 inflammasome inhibition by this compound?

  • In vitro :

  • THP-1 macrophages : Measure IL-1β release via ELISA after LPS/ATP priming .
  • ASC speck formation assay : Quantify NLRP3 activation via fluorescence microscopy .
    • In vivo :
  • Acute inflammation models : Murine peritonitis induced by monosodium urate crystals .
  • Chronic disease models : High-fat diet-induced NASH in mice to assess hepatic fibrosis reduction .

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy for pyrazolo-oxazine derivatives?

  • Analysis framework :

  • Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Correlate plasma exposure (AUC) with target engagement (e.g., NLRP3 inhibition in tissues) .
  • Tissue distribution studies : Use radiolabeled compounds to assess penetration into disease-relevant compartments (e.g., liver or brain) .
  • Off-target profiling : Screen against kinase panels or GPCRs to identify confounding interactions .

Methodological Notes

  • Synthetic reproducibility : Strict control of anhydrous conditions and inert atmospheres is critical for moisture-sensitive intermediates .
  • Toxicity mitigation : Prioritize LLE >5 during lead optimization to avoid attrition due to solubility or safety issues .
  • Data validation : Cross-validate biological activity using orthogonal assays (e.g., Western blotting for IL-1β and caspase-1 cleavage) to confirm mechanism .

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